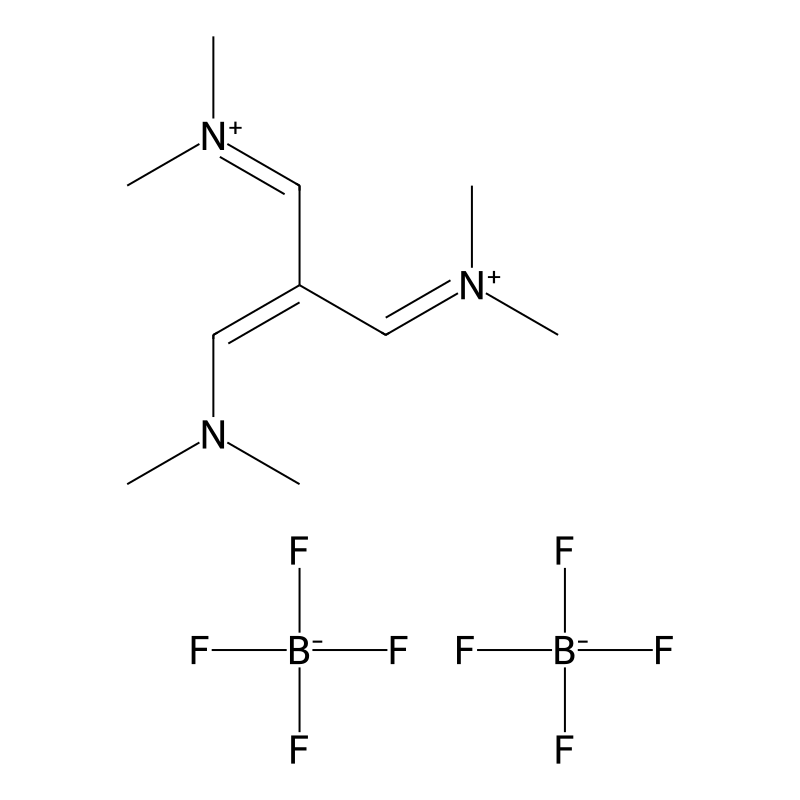[3-(Dimethylamino)-2-(dimethyliminiomethyl)prop-2-enylidene]dimethylammonium ditetrafluoroborate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
The compound [3-(Dimethylamino)-2-(dimethyliminiomethyl)prop-2-enylidene]dimethylammonium ditetrafluoroborate is a complex organic molecule characterized by its unique structural features, including multiple nitrogen-containing functional groups. This compound belongs to a class of quaternary ammonium compounds that are often studied for their potential applications in various fields, including medicinal chemistry and materials science. The presence of the ditetrafluoroborate anion contributes to its ionic properties, which can influence its solubility and reactivity.
The chemical reactivity of this compound can be attributed to its functional groups. It may participate in several types of reactions, including:
- Nucleophilic substitutions: The dimethylamino group can act as a nucleophile, allowing for substitution reactions with various electrophiles.
- Electrophilic additions: The double bond in the prop-2-enylidene moiety can undergo electrophilic addition reactions, which are significant in organic synthesis.
- Salt formation: The ditetrafluoroborate ion can interact with other cations to form salts, which may alter the properties and applications of the compound.
These reactions are essential for understanding the compound's behavior in biological systems and its potential utility in synthetic applications.
Computer-aided prediction tools such as PASS (Prediction of Activity Spectra for Substances) can provide insights into the potential biological activities based on structural similarities to known compounds. Such predictions may indicate possible therapeutic applications or highlight toxicological concerns associated with this compound .
The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes for this exact molecule are not widely reported, general methods for synthesizing similar quaternary ammonium compounds include:
- Alkylation reactions: Reacting dimethylamine with appropriate alkyl halides to form dimethylamino derivatives.
- Condensation reactions: Combining aldehydes or ketones with amines to form imines, followed by further modification to introduce additional functional groups.
- Formation of salts: Reacting the resulting quaternary ammonium salt with tetrafluoroboric acid to yield the ditetrafluoroborate salt.
These methods may require optimization based on specific starting materials and desired yields.
The potential applications of [3-(Dimethylamino)-2-(dimethyliminiomethyl)prop-2-enylidene]dimethylammonium ditetrafluoroborate include:
- Antimicrobial agents: Due to its structural features, it may exhibit activity against bacteria or fungi.
- Drug formulation: As a quaternary ammonium compound, it could serve as a surfactant or stabilizer in pharmaceutical formulations.
- Material science: Its ionic nature could be useful in developing ionic liquids or conducting polymers.
Further research is needed to explore these applications comprehensively.
Interaction studies involving this compound would typically focus on:
- Binding affinity studies: Evaluating how well the compound interacts with biological targets such as enzymes or receptors.
- Mechanistic studies: Understanding the biochemical pathways influenced by this compound through in vitro assays.
- Toxicity assessments: Investigating any adverse effects on cell lines or model organisms to gauge safety profiles.
Such studies are crucial for determining the viability of this compound for therapeutic use.








